molecular formula C12H10N2O3 B13697454 2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid

2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid

Cat. No.: B13697454
M. Wt: 230.22 g/mol
InChI Key: OVOJCPHAQUUXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a bipyridine core, a structure prevalent in compounds with significant biological activity . The molecule contains a carboxylic acid functional group, which is a key pharmacophore in many active pharmaceutical ingredients and is known to facilitate binding to enzyme active sites . This specific molecular architecture, combining a bipyridine system with an acetic acid side chain, suggests potential for development in various therapeutic areas. Researchers may explore its application as a building block for more complex molecules or investigate its intrinsic properties as a potential enzyme inhibitor, given that similar (pyridin-1-yl)acetic acid derivatives have demonstrated potent inhibitory effects on enzymes like aldose reductase, a target for diabetic complications . The compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(6-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C12H10N2O3/c15-11(16)6-8-5-10(12(17)14-7-8)9-1-3-13-4-2-9/h1-5,7H,6H2,(H,14,17)(H,15,16)

InChI Key

OVOJCPHAQUUXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CNC2=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid

General Synthetic Strategy

The synthesis of pyridone derivatives, including compounds structurally related to this compound, typically involves multicomponent reactions combining hydrazine derivatives, cyanoacetates, malononitrile, and aromatic aldehydes under catalytic conditions. The synthesis often proceeds via a one-pot condensation mechanism, facilitating the formation of the pyridone ring system with high efficiency and selectivity.

Catalytic Systems Employed

Several catalysts have been reported to facilitate the synthesis of N-amino-2-pyridones and related derivatives, which are structurally close to the target compound:

  • Lewis Acid Catalysts : Bismuth(III) nitrate pentahydrate has been effectively used as a Lewis acid catalyst to promote the condensation reactions under solvent-free conditions with good yields.

  • Metal-Organic Frameworks (MOFs) : MIL-101(Cr)-NH2 functionalized with phosphorous acid groups (MIL-101(Cr)-N(CH2PO3H2)2) has been developed as a heterogeneous catalyst exhibiting superior catalytic activity. This MOF catalyst enables one-pot syntheses of pyridone derivatives under mild reflux conditions in ethanol, offering advantages such as catalyst recyclability and high product purity.

  • Base Catalysts : Magnesium oxide and potassium carbonate (K2CO3) have been reported as strong heterogeneous base catalysts in related syntheses, enhancing reaction rates and product yields.

  • Other Catalysts : Polyaniline and poly(4-vinylpyridine) have also been utilized as catalysts in the synthesis of pyridone derivatives, demonstrating the versatility of catalytic approaches.

Typical Synthetic Procedure

A representative synthetic route involves a four-component one-pot reaction comprising hydrazine hydrate, methyl cyanoacetate, malononitrile, and an aromatic aldehyde under reflux conditions, typically solvent-free or in ethanol, using a suitable catalyst (e.g., Fe-based MOF@CuO nanocomposite or MIL-101(Cr)-N(CH2PO3H2)2).

Example Procedure Using Fe-based MOF@CuO Catalyst:
Reagent Amount Role
Hydrazine hydrate 3 mmol (0.15 mL) Nucleophile for ring formation
Methyl cyanoacetate 3 mmol (0.27 mL) Carbon source for pyridone ring
Malononitrile 3 mmol (0.198 g) Electron-withdrawing group donor
Aromatic aldehyde 3 mmol Provides aromatic substituent
Fe-based MOF@CuO NC 10 wt% Catalyst
  • The mixture is heated under reflux without solvent or with minimal solvent and stirred for a specified time.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the mixture is cooled, dissolved in acetone, filtered to remove the catalyst, and the product is isolated by evaporation and washing with water.
  • Structural characterization is performed using melting point determination, Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR).
Example Procedure Using MIL-101(Cr)-N(CH2PO3H2)2 Catalyst:
Step Conditions Notes
Catalyst preparation Reflux ethanol with Cr(NO3)3·9H2O, 2-aminoterephthalic acid, NaOH at 150 °C for 12 h Produces MIL-101(Cr)-NH2 MOF
Catalyst functionalization Reflux MIL-101(Cr)-NH2 with formaldehyde, phosphorous acid, and p-toluenesulfonic acid in ethanol for 8 h Introduces phosphorous acid groups
One-pot synthesis Stir catalyst (10 mg) with ethyl cyanoacetate, hydrazine hydrate, malononitrile, and aldehyde in ethanol under reflux Reaction monitored by TLC
Product isolation Evaporation of solvent, addition of ethylene glycol, centrifugation to remove catalyst, purification with ethanol Catalyst recyclable, product purified

Analytical Characterization of the Product

The synthesized this compound and related pyridone derivatives are characterized by:

Comparative Analysis of Catalysts and Reaction Conditions

Catalyst Type Reaction Medium Temperature Reaction Time Yield Efficiency Recyclability Notes
Bismuth(III) nitrate pentahydrate Solvent-free Reflux Variable High Moderate Lewis acid catalysis, eco-friendly
Fe-based MOF@CuO nanocomposite Solvent-free Reflux Short High High Heterogeneous catalyst, easy recovery
MIL-101(Cr)-N(CH2PO3H2)2 MOF Ethanol Reflux (78 °C) Short Very High Excellent Heterogeneous, reusable, highly efficient
Magnesium oxide Solvent-free Reflux Moderate Good Moderate Strong base catalyst
Polyaniline / Poly(4-vinylpyridine) Solvent-free Reflux Moderate Good Moderate Organic polymer catalysts

Summary and Outlook

The preparation of This compound is effectively achieved through multicomponent, one-pot condensation reactions involving hydrazine hydrate, cyanoacetates, malononitrile, and aromatic aldehydes. The use of advanced catalysts, especially metal-organic frameworks such as MIL-101(Cr)-N(CH2PO3H2)2, has significantly enhanced reaction efficiency, selectivity, and environmental sustainability by enabling solvent-free or mild solvent conditions and catalyst recyclability.

Future research may focus on further optimizing catalyst design for higher turnover numbers, expanding substrate scope, and scaling up these synthetic protocols for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bipyridine core or the acetic acid group.

    Substitution: The bipyridine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues

N-Acetylamrinone (CAS 62749-47-7)

  • Core Structure : Shares the [3,4'-bipyridin] system but substitutes the acetic acid with an acetamide group.
  • Key Differences: The acetamide group increases lipophilicity (LogP ~1.30 vs. ~1.20 for the target compound) but reduces acidity compared to the carboxylic acid. Polar Surface Area (PSA): 71.09 Ų, primarily from the amide and pyridinone nitrogens .

(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid (CAS 21298-80-6)

  • Core Structure: Replaces the bipyridin system with a quinoline ring.
  • Key Differences: The quinoline core enhances π-π stacking interactions but reduces nitrogen-based hydrogen bonding compared to bipyridin. Physicochemical Properties: Molecular weight 203.19 g/mol, LogP 1.56, PSA 70.42 Ų .

2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid (CAS 349662-85-7)

  • Core Structure : Incorporates a thiazole ring and a 1,3-diazinan-2-one moiety.
  • Key Differences: The sulfur-containing thiazole and diazinane groups introduce metabolic liability and conformational flexibility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) PSA (Ų) LogP Key Features
Target Compound C₁₂H₁₁N₃O₃ 245.24 ~85* ~1.20 Bipyridin core, carboxylic acid
N-Acetylamrinone C₁₂H₁₁N₃O₂ 229.23 71.09 1.30 Bipyridin core, acetamide
Quinoline Acetic Acid C₁₁H₉NO₃ 203.19 70.42 1.56 Quinoline core, carboxylic acid
Thiazole Derivative C₉H₁₁N₃O₃S 257.27 ~90 0.85 Thiazole, diazinane, carboxylic acid

*Estimated based on structural similarity.

  • Lipophilicity: The target compound’s carboxylic acid group lowers LogP compared to N-acetylamrinone, favoring aqueous solubility. The quinoline analog’s higher LogP (1.56) reflects increased aromaticity .

Biological Activity

2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_2O_3. It features a bipyridine structure that contributes to its biological activity. The compound's structure is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The results demonstrated IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)
A54915.8
MCF-712.4
HCT-11610.7

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The bipyridine structure allows for interaction with various enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways associated with cell survival and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.